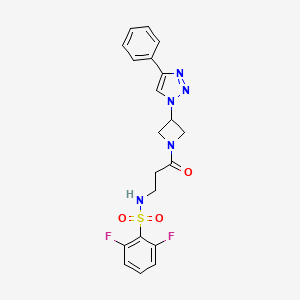
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound, which integrates several interesting functional groups, including triazole, azetidine, sulfonamide, and fluorobenzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide typically involves multi-step reactions:
Formation of the triazole ring:
Introduction of the azetidinone ring: : Through a [2+2] cycloaddition or another suitable method.
Sulfonamide formation: : Reacting a sulfonyl chloride with an amine.
These reactions are carried out under controlled conditions with specific catalysts, temperatures, and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial production, these steps are optimized for scalability. Often, continuous flow processes are employed to enhance efficiency, reduce reaction times, and minimize side products. Advanced purification techniques, such as chromatography and crystallization, are utilized to ensure the compound's quality.
化学反应分析
Types of Reactions
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide can undergo several chemical reactions, including:
Oxidation: : Introduction of oxygen to form oxidized derivatives.
Reduction: : Removal of oxygen or addition of hydrogen to yield reduced forms.
Substitution: : Replacement of functional groups, such as halogens, in the benzene ring.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substitution reagents like halides for nucleophilic aromatic substitution.
The reactions require appropriate solvents (e.g., dichloromethane, ethanol) and temperature control to proceed efficiently.
Major Products
Depending on the conditions, products can range from simple derivatives of the original compound to more complex structures that exhibit unique properties.
科学研究应用
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide has found applications in:
Chemistry: : As a reagent for exploring novel reactions and mechanisms.
Biology: : Potential as a bioactive molecule, influencing cellular processes.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific physical and chemical properties.
作用机制
The mechanism by which this compound exerts its effects varies depending on its application. Typically, it interacts with specific molecular targets:
Enzymes: : Inhibiting or activating enzymes through binding.
Receptors: : Modulating receptor activity to influence cellular responses.
Pathways: : Affecting biological pathways to induce desired effects.
相似化合物的比较
Compared to similar compounds, 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds: include:
Other triazole-containing molecules.
Azetidinone-based structures.
Fluorobenzene derivatives.
Each of these has its own set of applications and mechanistic pathways, but the combination present in this compound provides a unique synergy, enhancing its potential in various fields.
This should give you a good starting point. Have I left anything out that you think you need?
属性
IUPAC Name |
2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKPYJUDCQCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)
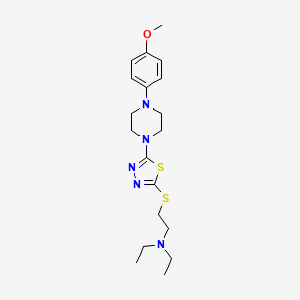
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719451.png)
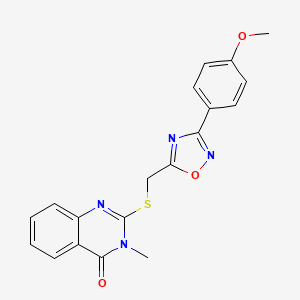
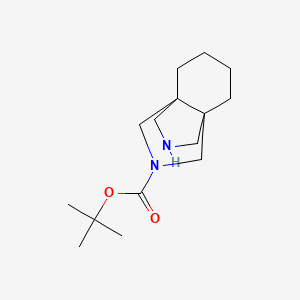
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)
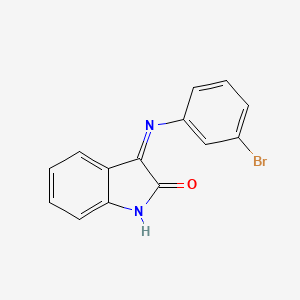
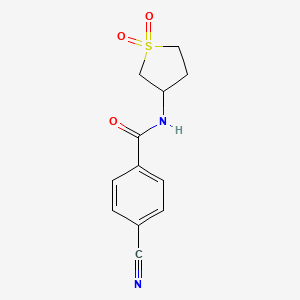
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)
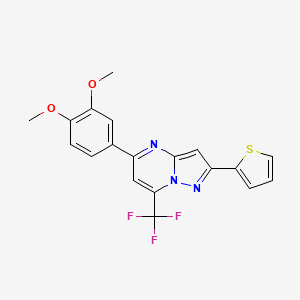
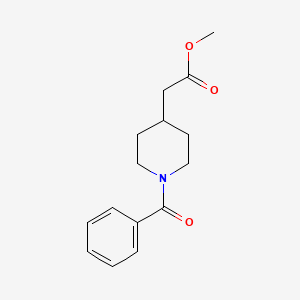
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)
